Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound features:
- A benzoate core with a fluorine substituent at the 2-position, enhancing electrophilicity.
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling transmetallation in palladium-catalyzed couplings .
- An ethyl ester group, balancing solubility and lipophilicity for synthetic applications.
Its molecular formula is C₁₅H₂₀BFO₄ (calculated molecular weight: 294.13 g/mol), and it is commonly employed in pharmaceutical and materials science research .
Properties
IUPAC Name |
ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-6-19-13(18)11-9-10(7-8-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPMAYWVWGFNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the desired position on the aromatic ring.
Fluorination: The brominated intermediate is then subjected to a fluorination reaction using a suitable fluorinating agent, such as cesium fluoride, to replace the bromine atom with a fluorine atom.
Borylation: The fluorinated intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Cross-Coupling Products: Biaryl compounds formed from Suzuki-Miyaura reactions.
Oxidation Products: Boronic acids or borate esters.
Substitution Products: Fluorinated aromatic compounds with various substituents.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized as an intermediate in the synthesis of biologically active compounds. Its fluorinated structure enhances metabolic stability and bioactivity. For instance, it has been applied in the development of novel pharmaceuticals targeting specific receptors or enzymes involved in disease pathways.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potential anticancer properties. In a study focusing on its derivatives, compounds synthesized using this compound showed promising activity against various cancer cell lines. The incorporation of the dioxaborolane moiety aids in the selective targeting of tumor cells while minimizing effects on healthy tissues.
Organic Synthesis
Borylation Reactions
The compound serves as a borylating agent in palladium-catalyzed reactions. Its unique structure allows for selective borylation at benzylic positions in alkylbenzenes. This application is crucial for synthesizing complex organic molecules with high precision.
| Reaction Type | Description | Reference |
|---|---|---|
| Borylation | Selective functionalization of C-H bonds | |
| Suzuki Coupling | Formation of biaryl compounds through cross-coupling |
Materials Science
Polymer Chemistry
this compound is also explored for its role in polymer synthesis. It can be incorporated into polymer backbones to impart unique properties such as enhanced thermal stability and mechanical strength.
Case Study: Conductive Polymers
In studies involving conductive polymers, the incorporation of this compound has led to improved electrical conductivity and thermal properties. Researchers have developed materials suitable for applications in flexible electronics and energy storage devices.
Analytical Chemistry
Fluorescent Probes
The compound can be modified to create fluorescent probes for biological imaging. Its fluorinated structure allows for enhanced fluorescence properties, making it suitable for tracking biological processes in live cells.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorine vs. Chlorine Substituents
- Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 474709-76-7): Chlorine at the 2-position (vs. Boronate at the 4-position (vs. 5-position) alters steric interactions during palladium coordination. Molecular weight: 310.58 g/mol .
Fluorine vs. Trifluoromethyl Substituents
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS 480425-35-2):
Boronate Positional Isomers
Meta vs. Para Substitution
- Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 867256-77-7):
Boronate at Position 4
Ester Group Modifications
Ethyl vs. Methyl Esters
- Molecular weight: 290.16 g/mol (vs. 294.13 g/mol for the ethyl analog) .
Amide Derivatives
Reactivity and Application Comparisons
Suzuki-Miyaura Cross-Coupling Efficiency
Biological Activity
Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Chemical Formula : C₁₅H₂₀BFO₄
- Molecular Weight : 294.1263 g/mol
- CAS Number : 1198615-86-9
The compound contains a fluorinated benzoate moiety and a dioxaborolane group. The presence of the fluorine atom can enhance lipophilicity and bioavailability, while the dioxaborolane structure is known for its role in various chemical reactions, including cross-coupling reactions that are pivotal in drug discovery.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, one compound exhibited an IC50 value of against MDA-MB-231 triple-negative breast cancer cells while showing significantly less effect on non-cancerous MCF10A cells . This suggests a potential for selective targeting of cancer cells.
Pharmacokinetics
The pharmacokinetic profile of related compounds has been evaluated in animal models:
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| Elimination Half-life | |
| Oral Dose | 800 mg/kg |
These parameters indicate favorable absorption and prolonged action in vivo .
Case Studies
- Case Study on Antimicrobial Properties :
- Case Study on Anticancer Efficacy :
Q & A
Basic Synthesis Methodology
Q: What is a robust synthetic route for preparing Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate? A: A common method involves coupling a fluorinated aromatic precursor with a boronating agent. For example:
Start with ethyl 2-fluoro-5-bromobenzoate.
React with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation.
Use a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–90°C under inert gas .
Purify via column chromatography (silica gel, hexane/EtOAc).
Key considerations:
- Steric effects : The fluorine substituent may slow coupling due to electron-withdrawing effects; excess B₂Pin₂ or prolonged reaction times (12–24 h) improve yields.
- Characterization : Confirm purity via ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹¹B NMR (δ ≈ 30 ppm for boronate) .
Cross-Coupling Applications
Q: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions? A: The boronate ester acts as an aryl donor in coupling with aryl/heteroaryl halides. Example protocol:
Combine with aryl bromide (1.1 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2 eq) in DME/H₂O (3:1).
Heat at 90°C for 12 h.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
